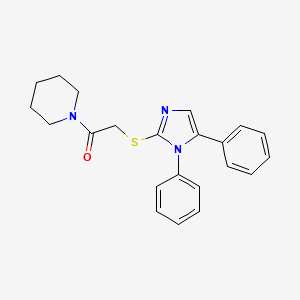![molecular formula C20H22Cl2N2O4S B2856701 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 341964-58-7](/img/structure/B2856701.png)
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including anilino, sulfanyl, acetamide, and methoxyphenyl groups . It is a derivative of aniline, which is a basic building block in organic chemistry and is used in the manufacture of dyes, drugs, and plastics .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate aniline derivative . The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the various functional groups would give the molecule its unique chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups . For example, the aniline group might undergo reactions with electrophiles, while the acetamide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . For example, the presence of polar functional groups might increase its solubility in water .科学的研究の応用
Metabolism and Mode of Action in Organisms
Studies have explored the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in both human and rat liver microsomes. These studies are crucial for understanding the bioactivation pathways that may lead to carcinogenic outcomes. For instance, the metabolism of chloroacetamide herbicides involves complex pathways leading to the formation of DNA-reactive compounds, suggesting potential genotoxicity risks associated with exposure (Coleman et al., 2000). Similar studies could explore the metabolic fate of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide in biological systems to understand its safety and efficacy profiles.
Environmental Fate and Degradation
The environmental fate of chloroacetamide herbicides, such as metolachlor and alachlor, has been investigated, showing their degradation patterns in aquatic systems and their transformation into various metabolites. These findings help assess the ecological impact of these chemicals (Graham et al., 1999). Research on the environmental fate of this compound could similarly contribute to understanding its persistence, bioaccumulation potential, and ecological risks.
Biological Screening for Potential Applications
The synthesis and biological screening of compounds with similar functional groups have been performed to evaluate their potential as antimicrobial or anticancer agents. For example, a study on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated activity against various enzymes, suggesting therapeutic potential (Rehman et al., 2013). Investigating the biological activities of this compound could uncover new therapeutic applications or provide insights into its mechanism of action.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-12(2)28-18-9-17(15(21)8-16(18)22)24-20(26)11-29-10-19(25)23-13-4-6-14(27-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRMOWXCKHUMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

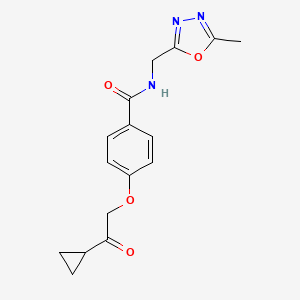
![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)
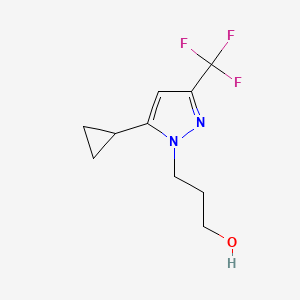
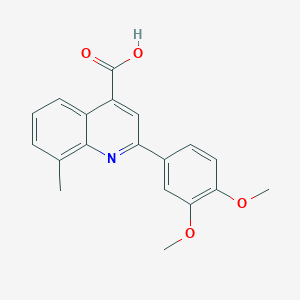
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 2-thiophenecarboxylate](/img/structure/B2856623.png)
![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)
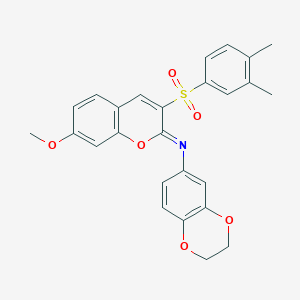
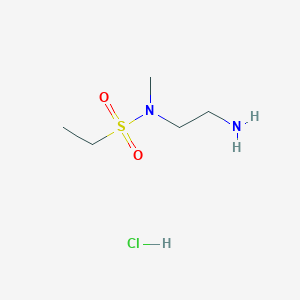
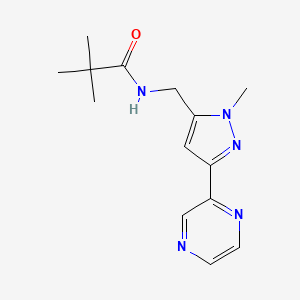
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2856635.png)

![N-[1-[2-(2-Formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2856637.png)
